molecular formula C26H23N5O2S B2583032 N-(3,5-dimethylphenyl)-2-{4-[(3-methylphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide CAS No. 1111260-81-1

N-(3,5-dimethylphenyl)-2-{4-[(3-methylphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide

Cat. No.: B2583032
CAS No.: 1111260-81-1
M. Wt: 469.56
InChI Key: XKFDSLKXWYDZOD-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-{4-[(3-methylphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide: is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazoloquinoxaline core with various substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-{4-[(3-methylphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Triazoloquinoxaline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinoxaline core.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the triazoloquinoxaline intermediate.

    Acetylation: The final step involves the acetylation of the intermediate to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-{4-[(3-methylphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the triazoloquinoxaline core or other functional groups.

    Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory research.

    Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{4-[(3-methylphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-2-{4-[(3-methylphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide: can be compared with other triazoloquinoxaline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents and their positions on the triazoloquinoxaline core. These structural features confer distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[4-(3-methylphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O2S/c1-16-7-6-8-20(14-16)34-25-24-29-30(15-23(32)27-19-12-17(2)11-18(3)13-19)26(33)31(24)22-10-5-4-9-21(22)28-25/h4-14H,15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFDSLKXWYDZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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